molecular formula C21H24N2O2 B4005560 3-[3-(4-sec-butylphenoxy)propyl]-4(3H)-quinazolinone

3-[3-(4-sec-butylphenoxy)propyl]-4(3H)-quinazolinone

Cat. No.: B4005560
M. Wt: 336.4 g/mol
InChI Key: QGIAPDIXIDHOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(4-sec-butylphenoxy)propyl]-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C21H24N2O2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.183778013 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties

Quinazolinones are recognized for their medicinal chemistry significance, featuring diverse biological activities. A study on 2-substituted quinazolin-4(3H)-ones revealed their potent antioxidant properties. These compounds, especially those with hydroxyl groups, exhibit increased antioxidant activity and metal-chelating properties, indicating their potential in combating oxidative stress-related diseases (Mravljak et al., 2021).

Synthesis Techniques

Advancements in the synthesis of 4(3H)-quinazolinone compounds have been outlined, presenting new routes and strategies. These compounds have applications across antimalarial, antitumor, anticonvulsant, and anti-inflammatory domains, showcasing their broad utility in pharmaceuticals (He et al., 2014).

Corrosion Inhibition

Quinazolinone derivatives have been explored as corrosion inhibitors for mild steel in acidic environments. Their ability to form a protective layer on the metal surface highlights their importance in industrial applications to enhance material longevity (Errahmany et al., 2020).

Analgesic Activity

Research has demonstrated that certain 4(3H)-quinazolinone derivatives possess significant analgesic activities. This suggests their potential as novel pain management agents, expanding their therapeutic applications beyond their established uses (Osarodion, 2023).

Catalytic Synthesis and Biological Sensors

Quinazolinone derivatives have been synthesized using efficient and environmentally friendly methods, serving as a basis for developing pharmacophores with various therapeutic activities. Moreover, their application in creating chemosensors for detecting ions in aqueous and biological samples indicates their versatility in chemical sensing technologies (Dadgar & Kalkhorani, 2015).

Properties

IUPAC Name

3-[3-(4-butan-2-ylphenoxy)propyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-3-16(2)17-9-11-18(12-10-17)25-14-6-13-23-15-22-20-8-5-4-7-19(20)21(23)24/h4-5,7-12,15-16H,3,6,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIAPDIXIDHOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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